![molecular formula C13H19N3O2 B2647226 tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate CAS No. 898271-45-9](/img/structure/B2647226.png)

tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate

説明

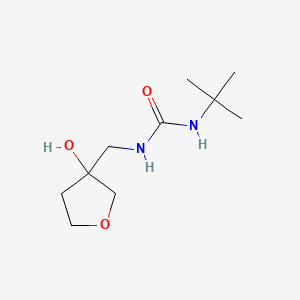

“tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate” is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 . It is also known as "Carbamic acid, N-[1-(2-pyridinyl)-3-azetidinyl]-, 1,1-dimethylethyl ester" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)" . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds related to tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate. For example, studies on structure-activity relationships in the 2-arylcarbapenem series, which utilize related compounds as crucial synthons for synthesizing carbapenems with antimicrobial properties, highlight the relevance of tert-butyl and pyridinyl groups in medicinal chemistry (Guthikonda et al., 1987). Similarly, compounds with tert-butyl and pyridinyl substituents have been examined for their role in creating potent histamine H4 receptor ligands, demonstrating the compound's significance in the development of anti-inflammatory and analgesic agents (Altenbach et al., 2008).

Chemical Synthesis Techniques

Research into this compound and related compounds has also contributed to advancements in chemical synthesis techniques. For instance, a study on the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate showcases innovative methods for constructing complex molecules under mild conditions (Wang et al., 2022). These techniques are pivotal for the efficient synthesis of pharmaceuticals and materials.

Applications in Drug Development

Further research highlights the utility of this compound in drug development processes. A study on the process development and pilot-plant synthesis of a lymphocyte function-associated antigen 1 inhibitor intermediate showcases the practical application of related chemistry in the pharmaceutical industry, illustrating the compound's role in manufacturing drug intermediates with high purity and yield (Li et al., 2012).

Novel Drug Molecules Synthesis

Additionally, research into the synthesis of Schiff’s bases and 2-azetidinones of isonicotinyl hydrazone as potential antidepressant and nootropic agents indicates the broader implications of using tert-butyl and pyridinyl-containing compounds in creating novel therapeutic molecules. These studies reveal the potential of such chemistry to contribute to the development of new treatments for CNS disorders (Thomas et al., 2016).

特性

IUPAC Name |

tert-butyl N-(1-pyridin-2-ylazetidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXNRCWSAHCRKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2647145.png)

![1-(3-bromophenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B2647146.png)

![2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2647149.png)

![N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2647158.png)

![7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2647160.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2647165.png)